2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 868967-98-0
VCID: VC6463683
InChI: InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2
SMILES: C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
Molecular Formula: C17H11ClFN5S
Molecular Weight: 371.82

2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

CAS No.: 868967-98-0

VCID: VC6463683

Molecular Formula: C17H11ClFN5S

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868967-98-0

Description

The compound 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic molecule that incorporates several functional groups, including a triazolo[4,3-b]pyridazine ring system, a pyridine ring, and a sulfanyl linkage to a chlorofluorophenyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and chemical properties.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided for this exact compound in the search results, but related compounds like N-[2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide have a formula of C20H17ClFN5O2S2 with a molecular weight of 478.0 g/mol .

  • Estimated Molecular Weight: For 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine, assuming a similar structure, the molecular weight would be significantly lower due to the absence of the benzenesulfonamide group.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolo[4,3-b]pyridazine ring and the attachment of the chlorofluorophenyl group via a sulfanyl linkage. Common methods might involve cyclization reactions and nucleophilic substitution steps.

Biological Activity

While specific biological activity data for 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine is not available, compounds with similar structures often exhibit antimicrobial or antifungal properties. For example, related compounds have shown activity against bacteria and fungi, suggesting potential applications in pharmaceuticals .

Antimicrobial Activity

  • Gram-positive and Gram-negative bacteria: Compounds with similar structures have demonstrated good activity against these bacteria, suggesting potential use in antibacterial therapies .

  • Fungal Targets: Research into structural analogs targeting fungal enzymes indicates potential applications in antifungal drug development .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamideC20H17ClFN5O2S2478.0 g/molPotential antimicrobial
(2R,3R,4S,5R)-2-[6-[(2-chloro-6-fluoro-phenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diolC17H16ClFN4O4S426.9 g/molAntiviral potential
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}- triazolo[1,5-a]pyrimidin-7-yl)propanoateC23H19Cl2FN4O2S505.39 g/molUnknown

Note: The table provides a comparison with related compounds but does not include specific data for 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine due to the lack of detailed information in the search results.

CAS No. 868967-98-0
Product Name 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Molecular Formula C17H11ClFN5S
Molecular Weight 371.82
IUPAC Name 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2
Standard InChIKey BCVABUXAUUEWPV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
Solubility not available
PubChem Compound 7190538
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator